molecular formula C₁₆H₁₅NO₄ B018218 4-Benzyloxy-3-methoxy-beta-nitrostyrene CAS No. 1860-56-6

4-Benzyloxy-3-methoxy-beta-nitrostyrene

Cat. No. B018218
CAS RN: 1860-56-6
M. Wt: 285.29 g/mol
InChI Key: YDGNRJKNDGBMCL-KTKRTIGZSA-N
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Description

4-Benzyloxy-3-methoxy-beta-nitrostyrene is a compound that belongs to the family of beta-nitrostyrenes, characterized by a nitro group attached to a styrene moiety. These compounds are of interest due to their diverse chemical reactions and potential applications in material science, pharmacology, and organic synthesis.

Synthesis Analysis

Beta-nitrostyrenes can be synthesized through various methods, including reactions catalyzed by acids or bases, and through palladium-catalyzed cross-coupling reactions. For example, trifluoromethanesulfonic acid has been used to catalyze the reaction of beta-nitrostyrenes with benzene, demonstrating the versatility of catalytic methods in synthesizing these compounds (Ohwada, Ohta, & Shudo, 1987). Additionally, o-iodoxybenzoic acid has facilitated the synthesis of stilbenes through C–C cross-coupling with beta-nitrostyrenes, showcasing the ability to form new carbon–carbon bonds (Wagh, Autade, Patil, & Akamanchi, 2018).

Molecular Structure Analysis

The molecular structure of beta-nitrostyrenes, including 4-Benzyloxy-3-methoxy-beta-nitrostyrene, often features conjugation and significant dipole moments due to the presence of the nitro group and other substituents. For instance, studies have shown that the structure of 4-dimethylamino-beta-nitrostyrene is almost planar, indicating significant conjugation throughout the molecule (Hamdellou, Hernandez, & Meinnel, 2006).

Chemical Reactions and Properties

Beta-nitrostyrenes participate in a variety of chemical reactions, including Diels-Alder reactions, which demonstrate their utility as dienophiles in forming complex cyclic structures (Landeryou, Grabowski, & Autrey, 1969). They are also involved in novel syntheses of alkenes via free radical reactions, indicating their versatility in organic synthesis (Liu, Liu, & Yao, 2001).

Physical Properties Analysis

The physical properties of beta-nitrostyrenes, such as photoluminescence, are of significant interest. For example, derivatives of beta-nitrostyrene have been synthesized and shown to exhibit high photoluminescence, which could have applications in materials science (Loewe & Weder, 2002).

Chemical Properties Analysis

The chemical properties of beta-nitrostyrenes, including their reactivity and potential as intermediates for further chemical transformations, are notable. For instance, their role as intermediates in the synthesis of oxygen-functionalized aromatic compounds has been explored, highlighting their utility in organic chemistry (Nakamura, Uchiyama, & Ohwada, 2003).

Scientific Research Applications

Chemical Synthesis and Reactions

4-Benzyloxy-3-methoxy-beta-nitrostyrene has been studied for its role in various chemical synthesis processes. One study discusses the intramolecular reactions of nitroolefin-β-diketone Michael adducts, which are relevant to the understanding of this compound's chemical behavior and potential applications in synthetic chemistry (Nielsen & Archibald, 1969).

Luminescent Properties

Research has been conducted on the luminescent properties of lanthanide 4-benzyloxy benzoates, influencing the development of materials with specific photophysical properties. This study highlights the influence of electron-releasing and electron-withdrawing groups on the luminescence of certain compounds, including derivatives of 4-benzyloxy-3-methoxy-beta-nitrostyrene (Sivakumar et al., 2010).

Antibacterial Properties

A multidisciplinary study combined the synthesis of beta-nitrostyrene derivatives, including 4-benzyloxy-3-methoxy-beta-nitrostyrene, with the evaluation of their antibacterial activity. The research explored the structure-property-activity relationships to understand the correlation between physicochemical parameters and antibacterial effectiveness (Milhazes et al., 2006).

Enzyme Activity Assay

Studies have been conducted on the use of derivatives of 4-benzyloxy-3-methoxy-beta-nitrostyrene as substrates in the assay of arylesterase activity. These studies provide insights into biochemical processes and facilitate the development of assays for clinical and research applications (Yuen et al., 1981).

Novel Reactions and Syntheses

Research has also focused on novel reactions and syntheses involving 4-benzyloxy-3-methoxy-beta-nitrostyrene. This includes studies on the generation of aryl free radicals and the synthesis of stilbenes, expanding the understanding of its utility in organic synthesis and potential applications in pharmaceuticals and materials science (Wagh et al., 2018).

Safety And Hazards

The safety data sheet for 4-Benzyloxy-3-methoxy-beta-nitrostyrene indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methoxy-4-[(E)-2-nitroethenyl]-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-16-11-13(9-10-17(18)19)7-8-15(16)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGNRJKNDGBMCL-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-3-methoxy-beta-nitrostyrene

CAS RN

1860-56-6
Record name trans-4-Benzyloxy-3-methoxy-β-nitrostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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